molecular formula C9H11ClF3NO B3100672 1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride CAS No. 1373925-08-6

1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride

Cat. No.: B3100672
CAS No.: 1373925-08-6
M. Wt: 241.64
InChI Key: CRAQSXJYHZMDFP-UHFFFAOYSA-N
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Description

1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride is a chiral amine derivative featuring a phenyl ring substituted with a trifluoromethoxy (-OCF₃) group at the para position. The compound exists as enantiomers: (R)- and (S)-forms, both available as hydrochloride salts (CAS: 1391540-47-8 for S-form; 170015-99-3 for R-form) . The trifluoromethoxy group confers enhanced metabolic stability and lipophilicity, making it relevant in pharmaceutical and agrochemical research. Its molecular formula is C₉H₁₁ClF₃NO (MW: 225.64 g/mol) .

Properties

IUPAC Name

1-[4-(trifluoromethoxy)phenyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO.ClH/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12;/h2-6H,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRAQSXJYHZMDFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373925-08-6
Record name 1-[4-(trifluoromethoxy)phenyl]ethan-1-amine hydrochloride
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Preparation Methods

The synthesis of 1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethoxy)benzaldehyde and ethanamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.

    Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial production methods may involve similar steps but are scaled up to produce larger quantities of the compound. These methods often incorporate advanced techniques to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions result in the formation of reduced derivatives of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or ethanamine moiety are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Scientific Research Applications

While the search results provide information on compounds similar to 1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride, there is no direct information on the applications of the specific compound "1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride." However, the search results do offer insights into the properties, activities, and applications of related compounds, which can help infer potential applications of the target compound.

Note: It's important to consider that the following information is based on related compounds and may not directly apply to 1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride. Further research and experimentation would be needed to confirm the actual applications of this specific compound.

(R)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride

This chiral amine compound has a trifluoromethyl group attached to a phenyl ring. It is used as a building block in the synthesis of complex organic molecules. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards molecular targets such as receptors and enzymes and may modulate the activity of neurotransmitter systems, leading to potential therapeutic effects. Research indicates it may act as a ligand for several neurotransmitter receptors, suggesting possible applications in drug development targeting conditions such as depression or anxiety disorders.

2-Methoxy-1-(4-(trifluoromethoxy)phenyl)ethan-1-amine hydrochloride

This compound features a methoxy group, a trifluoromethoxy group, and an amine group. The trifluoromethoxy moiety enhances the lipophilicity of the molecule, which is crucial for its interaction with biological targets. Research indicates it acts as an agonist for trace amine-associated receptor 1 (TAAR1), which plays a significant role in regulating neurotransmitter systems involved in mood and cognitive functions. In vitro assays have shown that 2-Methoxy-1-(4-(trifluoromethoxy)phenyl)ethan-1-amine hydrochloride effectively activates TAAR1, leading to increased dopamine release in neuronal cultures, which is particularly relevant for conditions such as schizophrenia, where dopaminergic dysregulation is a hallmark. A study investigating the pharmacological profile of this compound demonstrated its potential efficacy in modulating serotonergic pathways, which are often targeted in the treatment of depression and anxiety disorders.

(R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride

This compound can cause skin and serious eye irritation and may cause respiratory irritation .

Phenylethylene diamines

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group and ethanamine moiety play a crucial role in determining the compound’s biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes and signaling pathways. The exact mechanism of action can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations

1-(3-(Trifluoromethoxy)phenyl)ethanamine Hydrochloride
  • Structure : Trifluoromethoxy group at the meta position.
  • Molecular Formula: C₉H₁₁ClF₃NO (MW: 225.64 g/mol) .
  • Meta-substituted derivatives may exhibit distinct binding affinities in receptor-targeted applications .

Substituent Functional Group Variations

1-(4-(Trifluoromethyl)phenyl)ethanamine Hydrochloride
  • Structure : Trifluoromethyl (-CF₃) instead of trifluoromethoxy (-OCF₃).
  • Molecular Formula : C₉H₁₁ClF₃N (MW: 225.64 g/mol) .
  • Key Differences :
    • The -CF₃ group is a stronger electron-withdrawing group, increasing acidity (pKa ~5–6) compared to -OCF₃ (pKa ~7–8).
    • Reduced polarity may lower water solubility but enhance membrane permeability .
2-(4-Fluorophenoxy)ethylamine Hydrochloride
  • Structure: Fluorophenoxy substituent instead of trifluoromethoxy.
  • Molecular Formula: C₈H₁₀ClFNO (MW: 191.62 g/mol) .
  • Key Differences :
    • Lower molecular weight and reduced lipophilicity due to the absence of trifluoromethyl.
    • Fluorine’s inductive effects may modulate receptor interactions differently .

Stereochemical Variations

(R)- and (S)-Enantiomers of 1-(4-(Trifluoromethoxy)phenyl)ethanamine Hydrochloride
  • Key Data :

    Property (R)-Enantiomer (S)-Enantiomer
    CAS Number 170015-99-3 1391540-47-8
    Molecular Weight 225.64 g/mol 225.64 g/mol
    Commercial Availability Supplied by Fluorochem Available via CymitQuimica
  • Key Differences :
    • Enantiomers may exhibit divergent pharmacological activities. For example, the (S)-form is often prioritized in drug development due to higher target specificity .

Backbone Modifications

1-(4-(Trifluoromethoxy)phenyl)cyclobutan-1-amine Hydrochloride
  • Structure : Cyclobutane ring replaces the ethylamine backbone.
  • Molecular Formula: C₁₁H₁₃ClF₃NO (MW: 267.67 g/mol) .
  • Key Differences :
    • Increased steric bulk may hinder binding to flat receptor sites.
    • Cyclic structures often enhance metabolic stability but reduce solubility .

Research Implications and Limitations

  • Pharmacological Potential: The para-trifluoromethoxy derivative’s balance of lipophilicity and stability makes it a candidate for CNS-targeting drugs, though in vivo data is lacking .
  • Synthetic Challenges : Introducing -OCF₃ requires specialized reagents (e.g., trifluoromethyl hypofluorite), unlike -CF₃, which is more straightforward .
  • Safety Considerations: Limited toxicological data exist for these compounds; analogs like thiophene fentanyl hydrochloride highlight the need for thorough safety profiling .

Biological Activity

Overview

1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride, also known as (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H10ClF3NO2
  • Molecular Weight : 239.63 g/mol
  • IUPAC Name : (R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride

Biological Activity

1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride exhibits a range of biological activities, particularly in the context of neuropharmacology and potential therapeutic applications.

The compound primarily functions as a monoamine neurotransmitter modulator, influencing serotonin and norepinephrine pathways. Its trifluoromethoxy group enhances lipophilicity, which may improve blood-brain barrier penetration.

In Vitro Studies

  • Neurotransmitter Modulation : Studies have demonstrated that the compound increases serotonin levels in synaptic clefts by inhibiting the serotonin transporter (SERT). This action is crucial for its antidepressant-like effects observed in various animal models .
  • Antioxidant Activity : Research indicates that 1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride possesses antioxidant properties that mitigate oxidative stress in neuronal cells, suggesting potential neuroprotective effects .
  • Cell Viability Assays : In vitro assays have shown that the compound promotes cell viability in neuroblastoma cells under oxidative stress conditions, indicating its protective role against neurodegeneration .

In Vivo Studies

  • Animal Models : In rodent models of depression, administration of the compound resulted in significant reductions in depressive-like behaviors compared to control groups. The efficacy was comparable to established antidepressants .
  • Pharmacokinetics : Pharmacokinetic studies indicate that the compound has favorable absorption characteristics with a half-life conducive to therapeutic dosing regimens. It demonstrates low systemic toxicity at effective doses .

Case Studies

  • A study involving chronic administration in mice revealed that 1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride significantly improved behavioral outcomes in models of anxiety and depression, supporting its potential as a therapeutic agent for mood disorders .
  • Another case study highlighted its use in combination therapy for enhancing the efficacy of existing antidepressants, showing synergistic effects on serotonin levels and behavioral improvements .

Safety Profile

The compound has been classified under GHS guidelines with warnings for acute toxicity upon ingestion and potential skin irritation. Safety assessments have indicated a substantial safety margin when administered at therapeutic doses .

Comparative Analysis with Similar Compounds

Compound NameMechanism of ActionTherapeutic UseToxicity Profile
1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochlorideSERT inhibitionAntidepressantLow at therapeutic doses
Other phenylethanaminesVarious neurotransmitter modulationAntidepressant/AnxiolyticVaries widely

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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